(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane)
CAS No.: 149715-70-8
Cat. No.: VC21300500
Molecular Formula: C17H31Br
Molecular Weight: 315.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149715-70-8 |
|---|---|
| Molecular Formula | C17H31Br |
| Molecular Weight | 315.3 g/mol |
| IUPAC Name | 1-bromo-4-(4-pentylcyclohexyl)cyclohexane |
| Standard InChI | InChI=1S/C17H31Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-17H,2-13H2,1H3 |
| Standard InChI Key | KUZODCHMJPTOPJ-UHFFFAOYSA-N |
| SMILES | CCCCCC1CCC(CC1)C2CCC(CC2)Br |
| Canonical SMILES | CCCCCC1CCC(CC1)C2CCC(CC2)Br |
Introduction
Chemical Structure and Stereochemistry
(trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) consists of two cyclohexane rings joined at their 1,1'-positions, forming a bicyclohexyl core structure. The compound contains two key substituents: a bromine atom at the 4-position of one cyclohexane ring and a pentyl chain (C5H11) at the 4'-position of the second ring. The "trans,trans" prefix indicates that both substituents adopt trans stereochemical configurations relative to their respective cyclohexane rings, which is a critical structural feature affecting the compound's physical properties and reactivity.
The molecular formula of this compound is C17H31Br, with a calculated molecular weight of approximately 315.34 g/mol. The presence of the bromine atom creates an asymmetric electron density distribution, while the pentyl chain contributes to the lipophilic character of the molecule. The bi(cyclohexane) core provides conformational stability through the 1,1'-linkage, creating a rigid framework with defined three-dimensional orientation.
Physical Properties
The physical properties of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) can be estimated based on related brominated cyclohexane derivatives and bicyclohexyl compounds. Like many brominated organic compounds, it likely exists as a colorless to pale yellow liquid or low-melting solid at room temperature.
Estimated Physical Parameters
Spectroscopic Properties
The compound would exhibit characteristic spectroscopic properties that could be used for identification and analysis:
-
Infrared (IR) spectroscopy would show characteristic C-H stretching bands (2850-2960 cm⁻¹), C-Br stretching (~550-650 cm⁻¹), and cyclohexane ring vibrations.
-
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal:
-
¹H NMR signals for the cyclohexane ring protons (1.0-2.2 ppm)
-
Characteristic signals for protons adjacent to the bromine (3.8-4.2 ppm)
-
Pentyl chain protons showing typical alkyl signals (0.8-1.8 ppm)
-
¹³C NMR would show distinctive carbon signals for the carbons bearing the bromine and the pentyl substituents
-
Chemical Properties and Reactivity
The reactivity of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) is largely influenced by the bromine substituent, which serves as a good leaving group in nucleophilic substitution reactions. The compound's chemical behavior can be categorized based on different reaction types:
Nucleophilic Substitution Reactions
The bromide functionality makes the compound susceptible to nucleophilic substitution reactions, particularly SN2-type reactions with good nucleophiles. These reactions would typically occur at the carbon bearing the bromine atom, resulting in the displacement of bromide and formation of new carbon-nucleophile bonds. This property is similar to other brominated cyclohexanes that serve as important intermediates in pharmaceutical research .
Elimination Reactions
Under basic conditions or elevated temperatures, the compound may undergo elimination reactions, leading to the formation of cyclohexene derivatives. The trans configuration would influence the stereochemical outcome of such elimination processes.
Organometallic Reactions
The bromide functionality can participate in metal-halogen exchange reactions with organolithium or organomagnesium reagents to form organometallic intermediates, which can subsequently react with various electrophiles. This makes the compound a potential precursor for more complex molecular structures.
Stability Considerations
Like other alkyl bromides, the compound may be sensitive to prolonged exposure to light and heat, which could promote radical-initiated decomposition. Storage recommendations would likely include keeping the compound in amber containers under inert atmosphere at reduced temperatures.
Synthesis Methods
The synthesis of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) would likely involve several strategic steps, drawing from established methods for preparing related compounds.
Coupling-Based Strategy
One approach could involve the coupling of appropriately substituted cyclohexane derivatives:
-
Preparation of 4-bromocyclohexane with trans stereochemistry
-
Preparation of 4-pentylcyclohexane with trans stereochemistry
-
Metal-catalyzed coupling of these two building blocks to form the 1,1'-bicyclohexyl core
Functionalization of Bicyclohexyl Core
Alternatively, a synthetic route could begin with 1,1'-bi(cyclohexane) followed by regioselective functionalization:
-
Selective bromination at the 4-position of one cyclohexane ring
-
Introduction of the pentyl group at the 4'-position of the second ring through alkylation
Adaptation of Related Synthesis Methods
The synthesis could adapt methods similar to those used for 4-[2-(trans-4-alkylcyclohexyl)ethyl] bromobenzene, which involves:
-
Reaction of appropriate phosphonate intermediates with trans-4-alkylcyclohexyl aldehydes
-
Subsequent transformations to introduce the bromine functionality
Stereochemical Control
Ensuring the trans configuration at both substituted positions would require careful control of reaction conditions or separation of stereoisomers. Techniques such as:
-
Stereoselective reductions
-
Crystallization of diastereomeric intermediates
-
Chromatographic separation
-
Use of chiral catalysts
These methods would be essential for obtaining the pure (trans,trans) stereoisomer, as opposed to cis isomers or mixtures.
Applications and Research Significance
Pharmaceutical Applications
Brominated bicyclohexyl derivatives serve as valuable intermediates in pharmaceutical research . The specific stereochemical arrangement in (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) could be advantageous for:
-
Development of conformationally restricted drug candidates
-
Structure-activity relationship studies
-
Probe compounds for biological targets requiring specific three-dimensional interactions
-
Building blocks for more complex bioactive molecules
Liquid Crystal Research
The rigid bicyclohexyl core with specific substituents resembles structures commonly used in liquid crystal technology. The trans orientation of substituents contributes to molecular anisotropy, a critical feature for liquid crystal behavior. Potential applications include:
-
Components in display technologies
-
Thermotropic liquid crystal materials
-
Specialty optical materials
-
Advanced electronic components
Synthetic Organic Chemistry
The compound represents a functionalized building block with potential utility in:
-
Preparation of complex organic molecules
-
Studies of stereochemical influences on reaction outcomes
-
Development of new coupling methodologies
-
Structure-property relationship investigations
Analytical Methods for Characterization
Chromatographic Techniques
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be instrumental in analyzing the purity and isomeric composition of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane). For GC analysis, retention times would likely be comparable to but longer than those observed for simpler brominated cyclohexanes due to the increased molecular weight and complexity .
Spectroscopic Analysis
Comprehensive characterization would involve multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and stereochemical analysis
-
Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
-
Infrared (IR) spectroscopy for functional group identification
-
X-ray crystallography (if crystalline) for definitive stereochemical assignment
| Technique | Information Provided | Typical Parameters |
|---|---|---|
| GC-MS | Identity and purity percentage | Column type: DB-5 or similar; Temperature program: 50-250°C |
| HPLC | Isomeric composition | Column: C18 reverse phase; Mobile phase: acetonitrile/water gradient |
| Elemental Analysis | C, H, Br content | Expected: C (64.76%), H (9.91%), Br (25.33%) |
| Melting point | Purity indicator | Sharp melting range indicates high purity |
Related Compounds and Structural Analogs
Several related compounds provide context for understanding the properties and behavior of (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane):
Bicyclohexyl Derivatives
1,1'-Dimethyl-1,1'-bi(cyclohexane) represents a simpler bicyclohexyl system with a molecular weight of 194.36 g/mol . This compound shares the core bicyclohexyl structure but lacks the 4,4'-substitution pattern and has different functional groups.
Brominated Cyclohexanes
Trans-1-bromo-4-propylcyclohexane offers insights into the properties of brominated cyclohexanes with alkyl substituents. It has a boiling point of 217.3°C at 760 mmHg and a density of 1.172 g/cm³ . 1-Bromo-4-methylcyclohexane (available as a mixture of cis and trans isomers) has applications as an intermediate in pharmaceutical research, with a reported boiling point of 94-96°C at 50 mmHg .
Structure-Property Relationships
The presence of both a bromine atom and a pentyl chain in (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) would create a molecule with:
-
Higher molecular weight than simpler analogs
-
Enhanced lipophilicity compared to mono-substituted variants
-
Specific conformational preferences due to the trans,trans stereochemistry
-
Distinctive reactivity profile influenced by both substituents
Future Research Directions
Research on (trans,trans)-4-Bromo-4'-pentyl-1,1'-bi(cyclohexane) and related compounds could explore:
-
Development of more efficient synthetic routes with enhanced stereoselectivity
-
Investigation of structure-property relationships in liquid crystal applications
-
Exploration of biological activities and structure-activity relationships
-
Utilization as building blocks for more complex molecules with specific three-dimensional architectures
-
Applications in materials science where rigid molecular structures with defined spatial orientations are advantageous
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume